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molecular formula C9H12IN B8756740 (4-Iodophenyl)-isopropylamine

(4-Iodophenyl)-isopropylamine

Cat. No. B8756740
M. Wt: 261.10 g/mol
InChI Key: TWUIDGQZCXHBJK-UHFFFAOYSA-N
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Patent
US07781478B2

Procedure details

A mixture of 4-iodoaniline (4.38 g, 20.0 mmol), Cs2CO3 (16.3 g, 50.0 mmol), isopropyliodide (3.0 mL, 30.0 mmol) in DMF (20 mL) was stirred in a sealed tube at 70° C. for 24 h. The mixture was cooled to room temperature and poured into water (200 mL). The organic layer was separated and washed with water and brine and purified on silica gel (CH2Cl2/hexanes, 1:1) to provide (4-iodophenyl)-isopropylamine (3.26 g, 63%).
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH:15](I)([CH3:17])[CH3:16].O>CN(C=O)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:15]([CH3:17])[CH3:16])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.38 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Cs2CO3
Quantity
16.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred in a sealed tube at 70° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
purified on silica gel (CH2Cl2/hexanes, 1:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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